molecular formula C16H19N3O2 B2427388 Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-8-Carboxylate CAS No. 2177266-58-7

Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-8-Carboxylate

Cat. No.: B2427388
CAS No.: 2177266-58-7
M. Wt: 285.347
InChI Key: AFXGTDJTYCFXSZ-UHFFFAOYSA-N
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Description

Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-8-Carboxylate is a complex organic compound belonging to the class of pyrazolo[1,5-a][1,4]diazepines

Properties

IUPAC Name

methyl 5-benzyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-21-16(20)15-8-10-18(11-13-5-3-2-4-6-13)12-14-7-9-17-19(14)15/h2-7,9,15H,8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXGTDJTYCFXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC2=CC=NN12)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-8-Carboxylate typically involves multiple steps. One common synthetic route starts with the alkylation of Methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine[_{{{CITATION{{{1{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a] [1,4 ...](https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/65414000c573f893f18683e8/original/synthesis-and-chemistry-of-5-6-7-8-tetrahydro-4h-pyrazolo-1-5-a-1-4-diazepine-2-carboxylates.pdf). The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton[{{{CITATION{{{1{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a] 1,4 .... Further modifications, such as selective reduction, can be performed to obtain the desired compound[{{{CITATION{{{_1{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a] 1,4 ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-8-Carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{_1{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a] 1,4 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Biological Activities

Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-8-Carboxylate has been investigated for several pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest that compounds in the pyrazolo-diazepine family may exhibit anticancer properties through various mechanisms. Further biological assays are essential to confirm these activities.
  • Neurological Effects : Research indicates potential applications in treating neurological disorders due to its interaction with GABA receptors. Its structure resembles known ligands that modulate these receptors .
  • Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation markers in preclinical models.

Case Studies

Several studies have documented the biological effects of related compounds within the pyrazolo-diazepine class:

  • Study on GABA Receptor Modulation :
    • A series of pyrazolo[1,5-a]quinazoline derivatives were synthesized and evaluated for their ability to modulate GABA receptor subtypes. The results indicated significant binding affinity and selectivity towards specific receptor subtypes .
  • Anticancer Research :
    • Investigations into the anticancer potential of pyrazolo-diazepines highlighted their ability to inhibit tumor growth in vitro and in vivo models. Specific derivatives demonstrated cytotoxic effects against various cancer cell lines.
  • Inflammation Studies :
    • Research focused on anti-inflammatory effects revealed that certain analogs could effectively reduce pro-inflammatory cytokines in animal models of inflammation.

Mechanism of Action

The mechanism by which Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-8-Carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a][1,4]diazepine derivatives: These compounds share a similar core structure but may have different substituents or functional groups.

  • Benzyl derivatives: Compounds containing benzyl groups in their structure can exhibit similar properties and applications.

Uniqueness: Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-8-Carboxylate stands out due to its specific combination of structural features, which contribute to its unique chemical reactivity and biological activity

Biological Activity

Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-8-Carboxylate (CAS: 2177258-80-7) is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and research findings.

  • Molecular Formula: C16H19N3O2
  • Molar Mass: 285.34 g/mol
  • Structural Characteristics: The compound features a unique pyrazolo[1,5-a][1,4]diazepine framework which is known for its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various biological effects.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[1,5-a][1,4]diazepines exhibit significant anticancer properties. For example:

  • Cell Cycle Arrest: Certain analogs have been shown to induce cell cycle arrest in cancer cell lines such as A549 (lung cancer) and H322 (lung adenocarcinoma), leading to apoptosis .
  • Inhibition of Oncogenic Pathways: The compound has been reported to inhibit key signaling pathways involved in cancer progression.

Neuropharmacological Effects

Research indicates that compounds within this class may also exhibit neuropharmacological activities:

  • GABA Modulation: Some derivatives have been shown to act as allosteric modulators of GABA_A receptors, which could have implications for treating anxiety and other neurological disorders .

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a closely related compound inhibited the growth of various cancer cell lines by targeting specific oncogenic pathways. The study reported an IC50 value of approximately 0.37 μM for the inhibition of a key protease involved in B-cell maturation .

CompoundTargetIC50 (μM)
Compound 31SPPL2a0.37
Compound 31CD74/p8 processing0.55

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics with high bioavailability observed in animal models. The compound demonstrated a clearance rate of 46 mL/min/kg and a volume of distribution at steady state (Vss) of 1.2 L/kg .

Q & A

Q. What theoretical frameworks guide research on this compound’s therapeutic potential?

  • Answer :
  • Medicinal Chemistry Principles : Bioisosteric replacement (e.g., pyrazolo-diazepine vs. benzodiazepine) optimizes pharmacokinetics .
  • Systems Biology : Network pharmacology models predict off-target effects and polypharmacology .

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